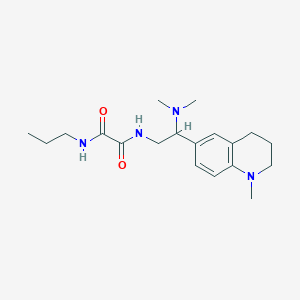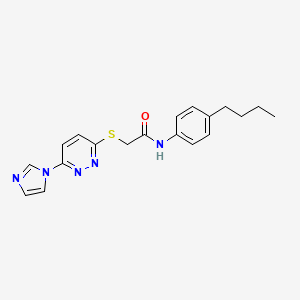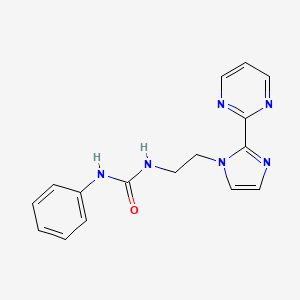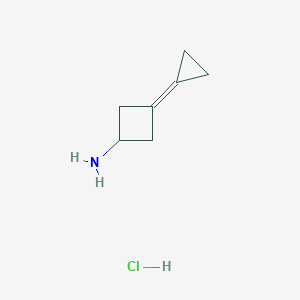![molecular formula C23H24ClN3O5S2 B2992675 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1223956-98-6](/img/structure/B2992675.png)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom . It also has a sulfanyl group, which is a sulfur atom bonded to a hydrogen atom, and an acetamide group, which is a carbonyl (a carbon double-bonded to an oxygen) attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a fairly rigid and well-defined three-dimensional structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo electrophilic aromatic substitution, or the sulfonyl group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and acetamide groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Chemiluminescence Studies
Compounds with similar structures, such as sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, have been synthesized and studied for their base-induced chemiluminescence properties. These compounds, particularly those with sulfanyl substitutions, show moderate light yields upon base-induced decomposition, indicating potential applications in chemiluminescence-based assays and imaging technologies Watanabe et al., 2010.
Antifolate Drug Design
Similar compounds have been explored for their inhibitory activities against enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell replication. Such inhibitors have significant implications in the development of anticancer and antimicrobial drugs. For example, certain thienopyrimidine derivatives have been identified as potent dual inhibitors of TS and DHFR, suggesting their potential as therapeutic agents Gangjee et al., 2008.
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds with related structures for various applications. For instance, the synthesis of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate has been explored, which have shown antibacterial and anti-enzymatic potential. These studies contribute to the development of new compounds with potential pharmaceutical applications Nafeesa et al., 2017.
Anticancer Activity
Compounds with sulfonyl and acetamide groups have been synthesized and evaluated for their in vitro anticancer activity. Some of these compounds have demonstrated significant activity against various cancer cell lines, indicating their potential as leads for developing new anticancer agents. For instance, certain 4-arylsulfonyl-1,3-oxazoles have shown cytostatic effects against CNS cancer cell lines Zyabrev et al., 2022.
Structural Characterization and Inhibitory Potential
Structural characterization of compounds with similar frameworks has provided insights into their potential as enzyme inhibitors. For example, the crystal structures of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, offering valuable information for understanding their interaction with target enzymes and designing more effective inhibitors Subasri et al., 2017.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5S2/c1-3-4-5-15-6-9-17(10-7-15)34(30,31)20-13-25-23(27-22(20)29)33-14-21(28)26-16-8-11-19(32-2)18(24)12-16/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZZPROYLXHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)


![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992612.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992614.png)
